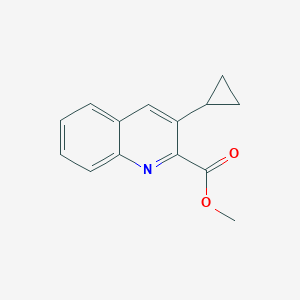

Methyl 3-cyclopropylquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-cyclopropylquinoline-2-carboxylate: is a quinoline derivative with a cyclopropyl group attached to the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropyl-substituted aniline with a suitable aldehyde, followed by cyclization and esterification .

Industrial Production Methods: Industrial production methods often utilize catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-cyclopropylquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-cyclopropylquinoline-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of dyes, catalysts, and materials.

Wirkmechanismus

The mechanism of action of methyl 3-cyclopropylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Quinoline: A basic structure without the cyclopropyl group.

Isoquinoline: A structural isomer with the nitrogen atom in a different position.

Quinazoline: Contains an additional nitrogen atom in the ring system.

Uniqueness: Methyl 3-cyclopropylquinoline-2-carboxylate is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and alter its chemical reactivity compared to other quinoline derivatives .

Biologische Aktivität

Methyl 3-cyclopropylquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a cyclopropyl group. Its chemical formula is C12H11N with a molecular weight of approximately 185.23 g/mol. The presence of the cyclopropyl moiety is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Research indicates that this compound exhibits anticancer activity through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression, leading to increased apoptosis in tumor cells.

- Induction of Apoptosis : The compound has been demonstrated to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, such as Bcl-2. This shift in protein expression promotes programmed cell death in malignant cells.

- Anti-inflammatory Effects : Inflammation is a known contributor to cancer progression. This compound has shown potential in reducing inflammatory cytokines, thereby creating an unfavorable environment for tumor growth.

In Vitro Studies

A series of in vitro experiments have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Pro-apoptotic protein activation |

These findings suggest that the compound's effectiveness varies across different cancer types, with notable potency against MCF-7 and HeLa cells.

Animal Studies

In vivo studies using xenograft models have further supported the anticancer potential of this compound. Tumor-bearing mice treated with the compound exhibited significant tumor size reduction compared to control groups, indicating its efficacy in a physiological context.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes cyclization reactions that form the quinoline structure followed by carboxylation at the appropriate position.

Synthetic Route Overview

- Starting Material : Cyclopropyl derivatives

- Key Reaction Steps :

- Formation of quinoline via cyclization.

- Introduction of the carboxylate group through nucleophilic substitution.

This synthetic approach allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Eigenschaften

IUPAC Name |

methyl 3-cyclopropylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTVZHXILYNANN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.